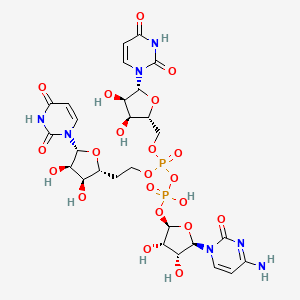
Upupc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Upupc, also known as this compound, is a useful research compound. Its molecular formula is C27H35N7O21P2 and its molecular weight is 855.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Characteristics
Upupc is composed of three nucleotide units, which are crucial for its conformation and functionality. A nuclear magnetic resonance (NMR) study reported complete spectral assignments for this compound, revealing conformational parameters for its backbone and furanose rings. The study highlighted a near-balance in the N/S equilibrium with a slight preference for the N-type ribose, indicating its structural stability and biological relevance .
Applications in Molecular Biology
- Codon Recognition : this compound corresponds to the triplet codon for phenylalanine, playing a vital role in protein synthesis. Its ability to interact with transfer RNA (tRNA) during translation makes it essential for understanding genetic coding and expression.
- Research Tool : As a model compound, this compound is utilized in various experimental setups to study nucleotide interactions and enzymatic activities. Its distinct properties allow researchers to investigate the mechanisms of nucleic acid metabolism and signaling pathways.
Case Study 1: NMR Spectroscopy
A pivotal study employed NMR spectroscopy to analyze this compound's conformational dynamics. The findings demonstrated that the compound's structural features could influence its interaction with proteins involved in nucleic acid processing. This research underscores the importance of structural analysis in understanding the functional roles of nucleotides in cellular processes .
Case Study 2: Cancer Therapeutics
Research on compounds similar to this compound has shown that they can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and death. For example, studies have indicated that certain ribonucleoside analogs can downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, suggesting a potential pathway for therapeutic development against malignancies .
Propiedades
Número CAS |
2791-46-0 |
|---|---|
Fórmula molecular |
C27H35N7O21P2 |
Peso molecular |
855.5 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]oxy-hydroxyphosphoryl] 2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]ethyl [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C27H35N7O21P2/c28-12-1-5-32(25(43)29-12)23-19(41)20(42)24(53-23)54-56(46,47)55-57(48,50-9-11-16(38)18(40)22(52-11)34-7-3-14(36)31-27(34)45)49-8-4-10-15(37)17(39)21(51-10)33-6-2-13(35)30-26(33)44/h1-3,5-7,10-11,15-24,37-42H,4,8-9H2,(H,46,47)(H2,28,29,43)(H,30,35,44)(H,31,36,45)/t10-,11-,15-,16-,17-,18-,19-,20+,21-,22-,23-,24-,57?/m1/s1 |
Clave InChI |
LERUHTCUXOYYLC-FUIDQBBJSA-N |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)OP(=O)(O)OP(=O)(OCCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)OCC5C(C(C(O5)N6C=CC(=O)NC6=O)O)O)O)O |
SMILES isomérico |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)OP(=O)(O)OP(=O)(OCC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=CC(=O)NC6=O)O)O)O)O |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)OP(=O)(O)OP(=O)(OCCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)OCC5C(C(C(O5)N6C=CC(=O)NC6=O)O)O)O)O |
Sinónimos |
5'-r(UpUpC) 5'-r(uridylyl-uridylyl cytidine) UPUPC uridylyl-uridylyl-cytidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















